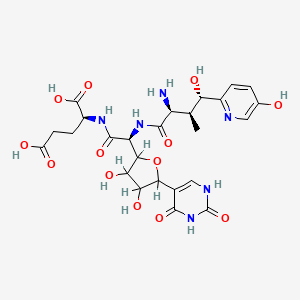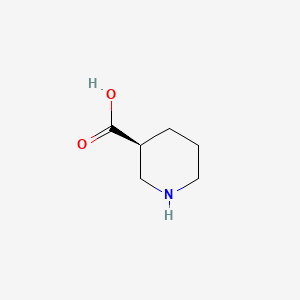
(S)-Piperidine-3-carboxylic acid
Übersicht
Beschreibung
(S)-(-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ -aminobutyric acid) uptake.
(S)-nipecotic acid is the (S)-enantiomer of nipecotic acid. It is an enantiomer of a (R)-nipecotic acid.
Wissenschaftliche Forschungsanwendungen
- Scientific Field: Medicinal Chemistry
- Application Summary : Piperidine-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as anticonvulsants . These compounds were screened for their ability to permeate the blood-brain barrier (BBB) and their anticonvulsant activity was evaluated using seizure models .
- Methods of Application : The compounds were evaluated for in vitro BBB permeability using a parallel artificial membrane permeability BBB assay (PAMPA-BBB). They were further screened for in vivo anticonvulsant activity using sc-PTZ and DMCM-induced seizure models .
- Results or Outcomes : The in vivo models suggested that certain synthesized compounds were most potent amongst the tested compounds. The neurotoxicity evaluation indicated no impairment of muscle coordination in comparison to the standard diazepam .
-
Scientific Field: Organic Synthesis
- Application Summary : Piperidine-3-carboxylic acid derivatives can be used in organic synthesis, particularly in the synthesis of carboxylic acids . These compounds can act as organic substrates or reagents in various reactions .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis process. They can be involved in substitution, elimination, oxidation, coupling reactions, and more .
- Results or Outcomes : The outcomes can include the successful synthesis of desired compounds, which can then be used in various other applications, such as the production of pharmaceuticals, polymers, and nanomaterials .
-
Scientific Field: Drug Discovery
- Application Summary : Piperidine-3-carboxylic acid derivatives have been utilized in the field of drug discovery . For instance, they have been used in the development of potential antipsychotic drugs .
- Methods of Application : The methods of application can involve various biochemical assays, target identification approaches, and other techniques used in drug discovery .
- Results or Outcomes : The outcomes can include the identification of potential new drugs for further development and testing .
-
Scientific Field: Chemical Biology
- Application Summary : Piperidine-3-carboxylic acid derivatives can be used in chemical biology, such as in the modification of small peptide substrates .
- Methods of Application : The methods of application can involve various biochemical and molecular biology techniques .
- Results or Outcomes : The outcomes can include new insights into biological processes and the development of new tools for biological research .
-
Scientific Field: Peptide Synthesis
- Application Summary : Piperidine-3-carboxylic acid derivatives can be used in peptide synthesis . They can be involved in the coupling of the carboxyl group of one amino acid to the amino group of another, lengthening the peptide .
- Methods of Application : The methods of application can involve various techniques used in solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) .
- Results or Outcomes : The outcomes can include the successful synthesis of desired peptides, which can then be used in various applications, such as drug development .
-
Scientific Field: Pharmaceuticals
- Application Summary : Piperidine-3-carboxylic acid derivatives can be used in the pharmaceutical industry . They can be used as a strategic ingredient in drug formulation .
- Methods of Application : The methods of application can involve various pharmaceutical formulation techniques .
- Results or Outcomes : The outcomes can include the development of effective pharmaceutical products with desired properties .
-
Scientific Field: Analytical Chemistry
- Application Summary : Piperidine-3-carboxylic acid derivatives could potentially be used as analytical reagents due to their unique chemical properties .
- Methods of Application : The specific methods of application can vary widely depending on the particular analytical process .
- Results or Outcomes : The outcomes can include the successful identification or quantification of various substances .
-
Scientific Field: Biotechnology
- Application Summary : Piperidine-3-carboxylic acid derivatives might be used in biotechnological applications, such as in the development of new biocatalysts .
- Methods of Application : The methods of application can involve various biochemical and molecular biology techniques .
- Results or Outcomes : The outcomes can include the development of new biotechnological tools or products .
-
Scientific Field: Materials Science
- Application Summary : Piperidine-3-carboxylic acid derivatives could potentially be used in the synthesis of new materials, given their unique chemical properties .
- Methods of Application : The methods of application can involve various techniques used in materials synthesis .
- Results or Outcomes : The outcomes can include the successful synthesis of new materials with desired properties .
-
Scientific Field: Nanotechnology
- Application Summary : Piperidine-3-carboxylic acid derivatives might be used in nanotechnology, such as in the development of new nanomaterials or nanodevices .
- Methods of Application : The methods of application can involve various techniques used in nanotechnology .
- Results or Outcomes : The outcomes can include the successful development of new nanotechnologies .
-
Scientific Field: Environmental Science
- Application Summary : Piperidine-3-carboxylic acid derivatives could potentially be used in environmental science, such as in the remediation of environmental pollutants .
- Methods of Application : The methods of application can involve various techniques used in environmental science .
- Results or Outcomes : The outcomes can include the successful remediation of environmental pollutants .
-
Scientific Field: Agriculture
- Application Summary : Piperidine-3-carboxylic acid derivatives might be used in agriculture, such as in the development of new agrochemicals .
- Methods of Application : The methods of application can involve various techniques used in agriculture .
- Results or Outcomes : The outcomes can include the successful development of new agrochemicals with desired properties .
Eigenschaften
IUPAC Name |
(3S)-piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Piperidine-3-carboxylic acid | |
CAS RN |
59045-82-8, 498-95-3 | |
| Record name | Nipecotic acid, S(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059045828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nipecotic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3S)-(+)-Piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIPECOTIC ACID, S- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2635N2PS4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



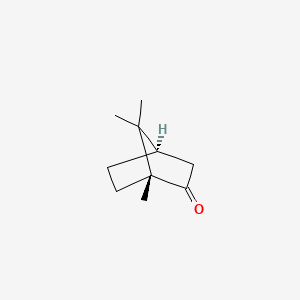
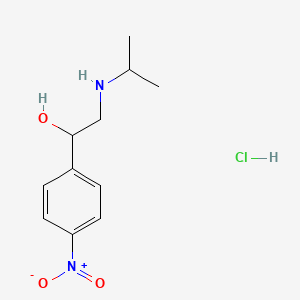
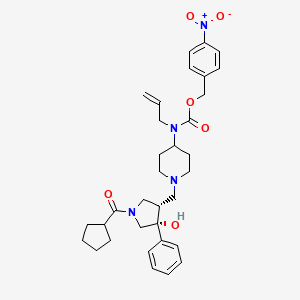
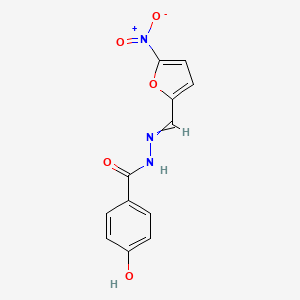
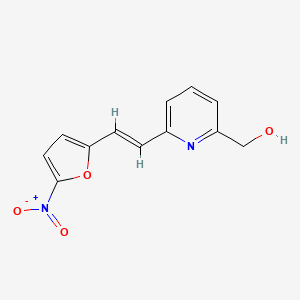
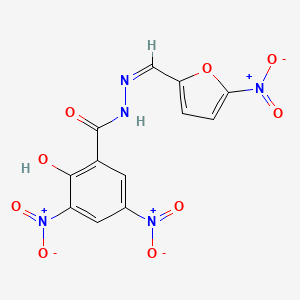
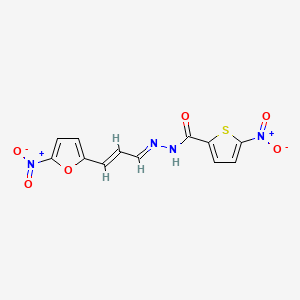
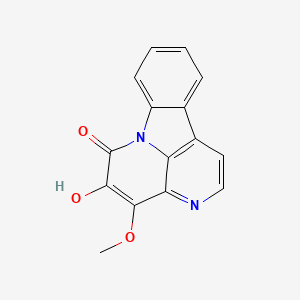
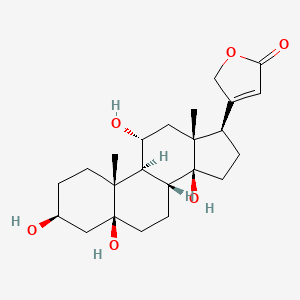
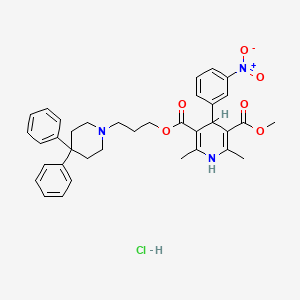

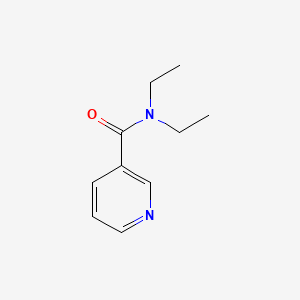
![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)
